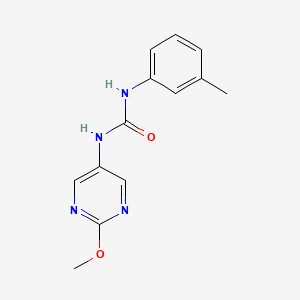

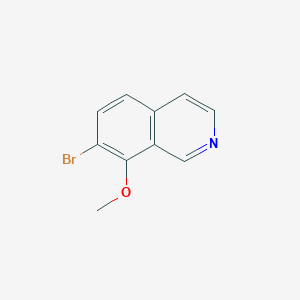

1-(2-Methoxypyrimidin-5-yl)-3-(m-tolyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Methoxypyrimidin-5-yl)-3-(m-tolyl)urea, also known as MPMTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of pyrimidine and is synthesized using a specific method.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity and Mechanism

1-(2-Methoxypyrimidin-5-yl)-3-(m-tolyl)urea and its derivatives have shown promising results in cancer research, particularly in inducing apoptosis in cancer cells. A study focusing on a synthetic phenoxypyrimidine urea derivative, AKF-D52, revealed its antiproliferative effects on non-small cell lung cancer (NSCLC) cells. AKF-D52 induces apoptosis through both caspase-dependent and -independent pathways, involving mitochondrial and death receptor pathways. Moreover, AKF-D52 activates cytoprotective autophagy, with the study suggesting that pre-treatment with autophagy inhibitors could enhance its apoptotic effects. This compound also demonstrated tumor growth suppression in a xenograft mouse model, highlighting its potential as a therapeutic agent for lung cancer treatment (Gil et al., 2021).

Pharmacokinetics and Drug Analysis

Another study explored the synthesis of deuterium-labeled 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea (AR-A014418), a compound with potent anticancer, analgesic, and neuroprotective activities. This labeled compound serves as an internal standard for liquid chromatography-mass spectrometry (LC–MS) analysis, facilitating the study of drug absorption, distribution, metabolism, and excretion (ADME). This approach supports the pharmacokinetic evaluation of such compounds, contributing valuable insights into their behavior in biological systems (Liang et al., 2020).

Nucleoside Modifications

Further research into glycosylureas and glycosylthioureas led to the synthesis of isoglycosyluracils and isoglycosyl-2-thiouracils, derived from glycosylureas. These compounds are of interest due to their unique glycosyl group positioning on the pyrimidine ring, differing from traditional nucleosides. Such structural variations offer potential for novel biological activity and applications in medicinal chemistry (Sano, 1962).

Osmolyte and Protein Interaction

In a different domain, a study investigated the thermodynamic compensation of urea and trimethylamine N-oxide (TMAO) interactions with proteins. This research provides insights into why certain organisms utilize a urea-methylamine mixture as osmolytes for environmental adaptation. Understanding these interactions can inform the design of protective agents for proteins under stress conditions (Lin & Timasheff, 1994).

Eigenschaften

IUPAC Name |

1-(2-methoxypyrimidin-5-yl)-3-(3-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c1-9-4-3-5-10(6-9)16-12(18)17-11-7-14-13(19-2)15-8-11/h3-8H,1-2H3,(H2,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEGXWPOVDFQDMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=CN=C(N=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxypyrimidin-5-yl)-3-(m-tolyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

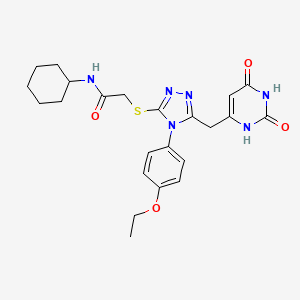

![4-acetyl-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2898213.png)

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2898217.png)

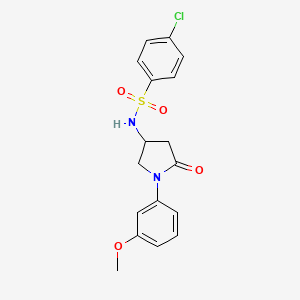

![2-[(Benzenesulfonyl)methyl]-4-(trifluoromethyl)pyridine](/img/structure/B2898233.png)